molecular formula C26H26BrN3O8 B049036 Duocarmycin B1 CAS No. 124325-93-5

Duocarmycin B1

カタログ番号 B049036
CAS番号: 124325-93-5
分子量: 588.4 g/mol
InChIキー: SUWUAMDOMCWKCL-GWQKEKGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Duocarmycin B1 is a natural product that belongs to the family of DNA-alkylating agents. It was isolated from the bacterium Streptomyces phaeochromogenes in 1992, and since then, it has been extensively studied for its potent anticancer activity. Duocarmycin B1 has a unique mechanism of action that involves binding to the minor groove of DNA and inducing irreversible DNA damage, leading to apoptosis of cancer cells.

作用機序

Duocarmycin B1 exerts its anticancer activity by binding to the minor groove of DNA and inducing irreversible DNA damage. The binding of Duocarmycin B1 to DNA results in the formation of a covalent bond between the drug and the DNA, leading to the formation of DNA adducts. These adducts cause distortion of the DNA structure, leading to the activation of the DNA damage response pathway and ultimately resulting in apoptosis of cancer cells. Duocarmycin B1 has a unique mechanism of action that allows it to target cancer cells selectively, making it a promising anticancer agent.
Biochemical and Physiological Effects
Duocarmycin B1 has been shown to have several biochemical and physiological effects on cancer cells. It induces irreversible DNA damage, leading to the activation of the DNA damage response pathway and apoptosis of cancer cells. Duocarmycin B1 also inhibits DNA replication and transcription, leading to cell cycle arrest. Additionally, Duocarmycin B1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

実験室実験の利点と制限

Duocarmycin B1 has several advantages for lab experiments. It is a potent anticancer agent with selective cytotoxicity towards cancer cells, making it an ideal candidate for cancer therapy. Duocarmycin B1 has also shown synergistic effects when used in combination with other anticancer agents, providing a potential avenue for combination therapy. However, Duocarmycin B1 has some limitations for lab experiments. It is a complex molecule that is difficult to synthesize, making it challenging to obtain large quantities for research purposes. Additionally, Duocarmycin B1 has a short half-life, which limits its effectiveness in vivo.

将来の方向性

For Duocarmycin B1 include improving the synthesis method, investigating the pharmacokinetics and pharmacodynamics, exploring combination therapy, and developing targeted therapy. Duocarmycin B1 has the potential to become a valuable addition to the arsenal of anticancer agents and provide a new avenue for cancer therapy.

科学的研究の応用

Duocarmycin B1 has shown promising results in preclinical studies as a potent anticancer agent. It has been tested against various cancer cell lines, including breast cancer, lung cancer, ovarian cancer, and leukemia. Duocarmycin B1 has shown selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. In animal studies, Duocarmycin B1 has demonstrated significant antitumor activity, leading to tumor regression and prolonged survival. Duocarmycin B1 has also been investigated in combination with other anticancer agents, such as taxanes and platinum-based drugs, and has shown synergistic effects.

特性

CAS番号

124325-93-5

製品名

Duocarmycin B1

分子式

C26H26BrN3O8

分子量

588.4 g/mol

IUPAC名

methyl (2R,8S)-8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1

InChIキー

SUWUAMDOMCWKCL-GWQKEKGPSA-N

異性体SMILES

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

正規SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

同義語

duocarmycin B1

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duocarmycin B1
Reactant of Route 2
Reactant of Route 2
Duocarmycin B1
Reactant of Route 3
Duocarmycin B1
Reactant of Route 4
Duocarmycin B1
Reactant of Route 5
Duocarmycin B1
Reactant of Route 6
Duocarmycin B1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。